BMS-817378 vs. Capmatinib: Differentiated by Dual MET/VEGFR2 Potency Versus Selective MET Inhibition
BMS-817378, through its active metabolite BMS-794833, demonstrates potent dual inhibition of MET (IC50: 1.7 nM) and VEGFR2 (IC50: 15 nM) [1]. In contrast, Capmatinib is a highly selective MET inhibitor with an IC50 of 0.13 nM, but it lacks significant activity against VEGFR2 . This fundamental difference in target selectivity is a primary differentiator.
| Evidence Dimension | Target Potency (IC50) |
|---|---|
| Target Compound Data | MET: 1.7 nM; VEGFR2: 15 nM |
| Comparator Or Baseline | Capmatinib: MET: 0.13 nM; VEGFR2: No significant activity reported |
| Quantified Difference | Capmatinib is ~13x more potent on MET in this assay, but BMS-817378's active moiety offers dual MET/VEGFR2 inhibition not present in Capmatinib. |
| Conditions | Cell-free kinase assays for BMS-794833; Cell-free kinase assay for Capmatinib |
Why This Matters
This differentiates BMS-817378 as a dual-action agent for models where combined MET and VEGFR2 signaling is a key driver, whereas Capmatinib is a more precise tool for studying MET-specific dependencies.
- [1] GlpBio. BMS-817378. Product Datasheet. View Source
